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Quantitative Data Summary of Denibulin Effects
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Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

Cat. No.: S548141

The following table consolidates key quantitative findings from a Phase I clinical trial investigating

denibulin (also known as MN-029) in patients with advanced solid tumors [1].

Parameter Findings/Value Context & Notes

Dosing 4.0 to 225 mg/m? Administered intravenously every 3 weeks. The
Maximum Tolerated Dose (MTD) was established
at 180 mg/m? [1].

Blood Flow Significant linear A significant linear correlation was found between
Reduction correlation the reduction in the transfer constant (K;4s) and

the systemic exposure (AUC) to denibulin [1].

Tumor Response No objective responses; 5 Five patients achieved stable disease that lasted
patients for 6 months or more [1].

Common Adverse Nausea, vomiting, Nausea and vomiting appeared to be dose-

Events diarrhea, fatigue, related [1].

headache, anorexia

Key Dose-Limiting Transient ischemic attack, Occurred at the 225 mg/m? dose level, which led
Toxicities (DLTs) Grade 3 transaminitis to the termination of dose escalation [1].
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Parameter Findings/Value Context & Notes
Other Notable Reversible acute coronary  One episode observed at 180 mg/mz2, which led to
Toxicity ischemia the expansion of that cohort. The condition was

reversible and without sequelae [1].

Myelotoxicity, No clinically significant Reported as not being clinically significant in this
Stomatitis, observations study [1].
Alopecia

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key

methodologies used in the Phase I study.

Clinical Dosing and Safety Monitoring Protocol

This protocol outlines the administration of denibulin and the monitoring of its safety and tolerability in a

clinical setting [1].

e Drug Formulation: Denibulin hydrochloride [2].
¢ Route of Administration: Intravenous (V) infusion [1].
¢ Dosing Schedule: Administered on Day 1 of a 21-day cycle (once every 3 weeks) [1].
e Study Design:
o This was a first-in-human, dose-escalation study.
o It followed an accelerated titration design, which allowed for intra-patient dose escalation to
quickly identify the dose range for further study [1].
¢ Endpoint Assessments:
o Maximum Tolerated Dose (MTD): The primary goal was to determine the MTD, defined as the
highest dose at which fewer than 33% of patients experience a Dose-Limiting Toxicity (DLT).
o Safety and Tolerability: Continuous monitoring of adverse events, with specific attention to
neurological, cardiovascular, and hepatic function.
o Pharmacokinetics (PK): Plasma samples were collected and analyzed to determine key PK
parameters, including maximum concentration (C,,5x) and area under the curve (AUC) [1].
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Protocol for Assessing Acute Anti-Vascular Effects with DCE-MRI

This protocol describes the non-invasive method used to quantify denibulin's direct effect on tumor

vasculature [1].

¢ Imaging Modality: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI).
¢ Timing of Imaging:
o Abaseline DCE-MRI scan was acquired before the start of treatment.

o Afollow-up scan was acquired at 6-8 hours post-dose to capture the acute vascular disruptive
effects [1].

¢ Key Quantitative Parameter:
o The primary parameter analyzed was Ky ans (Volume transfer constant). This parameter reflects

the rate at which a contrast agent leaks from the bloodstream into the tumor tissue and is a
marker of vascular permeability and blood flow [1].
e Data Analysis:
o Changes in K 5n5 from baseline to the post-dose scan were calculated.

o Statistical analysis (linear regression) was performed to correlate the reduction in K44 With the

systemic exposure (AUC) to denibulin, demonstrating a pharmacodynamic relationship [1].

Mechanism and Experimental Workflow

The diagrams below, generated using Graphviz's DOT language, illustrate denibulin's mechanism of action

and the experimental workflow used in the Phase I study.

Denibulin Mechanism of Action

This diagram illustrates the proposed mechanism by which denibulin disrupts tumor blood vessels.
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Denibulin Mechanism of Action
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e Diagram Description: Denibulin is a small molecule Vascular Disrupting Agent (VDA). It selectively
targets the microtubules in the cytoskeleton of endothelial cells lining the newly formed blood vessels
within tumors. By inhibiting microtubule assembly, it causes the cytoskeleton to collapse. This leads to

a rapid shutdown of blood flow within the tumor, depriving it of oxygen and nutrients, ultimately
resulting in extensive central necrosis (cell death) [2] [1].

Phase | Study Workflow

This diagram outlines the key stages and assessments in the Phase I clinical trial of denibulin.
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Phase | Study Experimental Workflow

Dosing & Escalation
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¢ Diagram Description: The Phase | study employed an accelerated titration design where cohorts of
patients received escalating doses of denibulin. This process ran in parallel with continuous safety
monitoring, pharmacokinetic (PK) sampling to measure drug exposure, and DCE-MRI imaging to
measure the pharmacodynamic effect on tumor blood flow (Kans). DOse escalation continued until
Dose-Limiting Toxicities (DLTs) were encountered, establishing the Maximum Tolerated Dose (MTD)
at 180 mg/mz2. A key finding was the significant correlation between the reduction in Kigns and the

systemic exposure to the drug (AUC) [1].

Key Insights for Research and Development

o Differentiate from Anti-Angiogenics: Denibulin is a Vascular Disrupting Agent (VDA), not an anti-
angiogenic drug. It attacks the existing tumor vasculature, leading to rapid hemorrhage and necrosis
[2]. This is distinct from drugs like bevacizumab, which prevent the formation of new vessels [3].
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» Leverage DCE-MRI for PD Biomarkers: The strong correlation between Ki,4n5 reduction and drug

exposure validates DCE-MRI as a powerful pharmacodynamic biomarker for denibulin's activity [1].
Future studies should incorporate this imaging modality to confirm target engagement and optimize
dosing.

¢ Focus on Cardiovascular Safety: The observed cardiac events (coronary ischemia, TIA) highlight a
critical safety consideration for this drug class [1]. Patient selection, exclusion criteria, and rigorous
cardiovascular monitoring are paramount in future trial design.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548141#denibulin-tumor-

blood-flow-reduction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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